

Introduction: The Structural and Pharmaceutical Significance of 5-Aminopyrimidine-2-carboxylic Acid

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Compound of Interest

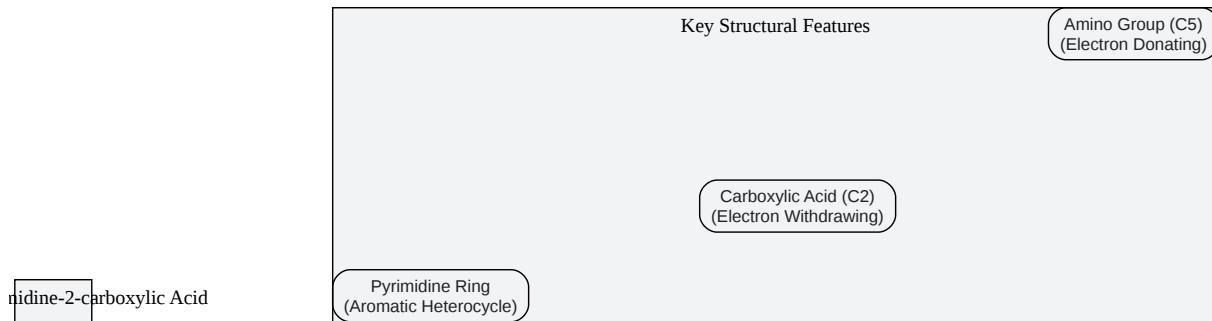
Compound Name: 5-Aminopyrimidine-2-carboxylic Acid

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5-Aminopyrimidine-2-carboxylic acid (5-AP-2-CA) is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a substituted pyrimidine, it belongs to a class of molecules that form the backbone of nucleobases in DNA and RNA.^[1] Its bifunctional nature, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting/donating carboxylic acid group, makes it a versatile building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of advanced therapeutic agents, including Cyclin-Dependent Kinase 7 (CDK7) inhibitors, which are under investigation for cancer therapy.^[2]

A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, in-depth analysis of **5-Aminopyrimidine-2-carboxylic acid** using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The narrative is designed to move beyond mere data presentation, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation, empowering researchers to confidently identify and characterize this pivotal molecule.



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Caption: Molecular structure of **5-Aminopyrimidine-2-carboxylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone technique for unambiguous structure determination of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity, chemical environment, and number of unique atoms in the molecular framework.

Rationale for Experimental Design

The choice of solvent is critical for successful NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar, crystalline samples like 5-AP-2-CA.^[3] Crucially, the acidic protons of the carboxylic acid and amine groups are observable in DMSO-d₆, whereas they would rapidly exchange and be lost in solvents like methanol-d₄ or D₂O. This allows for their direct detection and subsequent confirmation by observing their disappearance upon the addition of a drop of D₂O.

¹H NMR Spectral Interpretation

The ^1H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For 5-AP-2-CA, five distinct signals are predicted. The electron-withdrawing carboxylic acid and electronegative nitrogen atoms in the pyrimidine ring cause the ring protons to be significantly deshielded, shifting them downfield.

Table 1: Predicted ^1H NMR Chemical Shifts for **5-Aminopyrimidine-2-carboxylic Acid** in DMSO-d_6

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale for Assignment
-COOH	~12.0 - 13.0	Broad Singlet	1H	Highly deshielded acidic proton, subject to hydrogen bonding.[4]
H4, H6	~8.5 - 8.8	Singlet	2H	Aromatic protons on the electron-deficient pyrimidine ring.[5]
-NH ₂	~6.5 - 7.5	Broad Singlet	2H	Protons on nitrogen, broadened by quadrupole effects and exchange.[3]

^{13}C NMR Spectral Interpretation

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all five carbon atoms are expected to be chemically distinct.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **5-Aminopyrimidine-2-carboxylic Acid** in DMSO-d_6

Carbon Assignment	Predicted δ (ppm)	Rationale for Assignment
C=O (Carboxyl)	~165 - 175	Carbonyl carbon, typically found in the downfield region of the spectrum.[6]
C2, C4, C6 (Ring)	~140 - 160	Aromatic carbons of the pyrimidine ring, deshielded by electronegative nitrogen atoms.[7]
C5 (Ring)	~100 - 115	Ring carbon attached to the electron-donating amino group, expected to be shifted upfield relative to other ring carbons.[3]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of 5-AP-2-CA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]
- Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is required.
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be used to achieve a high signal-to-noise ratio.[1]
- ¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
- Deuterium Exchange (Optional): To confirm the -COOH and -NH₂ peaks, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

Caption: Standard workflow for NMR analysis of 5-AP-2-CA.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Spectral Interpretation

The IR spectrum of 5-AP-2-CA is expected to show a combination of characteristic absorption bands that serve as a molecular fingerprint. The most informative regions are the O-H and N-H stretching region ($>3000\text{ cm}^{-1}$) and the carbonyl stretching region ($\sim 1700\text{ cm}^{-1}$).

Table 3: Characteristic IR Absorption Bands for **5-Aminopyrimidine-2-carboxylic Acid**

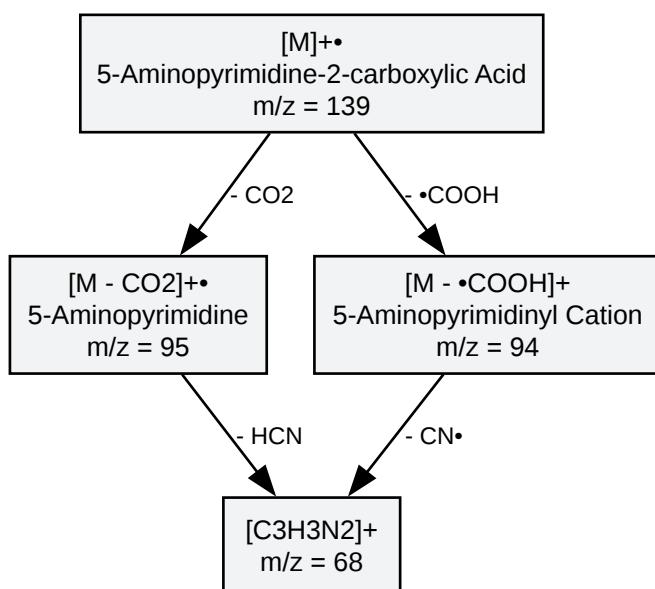
Wavenumber Range (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3400 - 3300	Medium, Sharp (2 bands)	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂) [8]
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (-COOH)[6][9]
~ 3100 - 3000	Weak to Medium, Sharp	C-H Stretch	Aromatic Ring
1710 - 1680	Strong, Sharp	C=O Stretch	Conjugated Carboxylic Acid[10][11]
1650 - 1550	Medium to Strong	N-H Bend / C=C & C=N Stretches	Amine / Aromatic Ring[10]
1440 - 1395	Medium	O-H Bend	Carboxylic Acid[9]
1320 - 1210	Medium to Strong	C-O Stretch	Carboxylic Acid[9]

The extreme broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure commonly adopted by carboxylic acids in the solid state.^[9] This broad absorption will likely overlap with the sharper aromatic and aliphatic C-H stretching peaks.^[6]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.^{[10][12]} It is chosen to avoid solvent peaks that could obscure the analyte's spectrum.

- Sample Preparation: Grind 1-2 mg of dry 5-AP-2-CA with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Run the sample scan to obtain the infrared spectrum.



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